Fgi-106

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

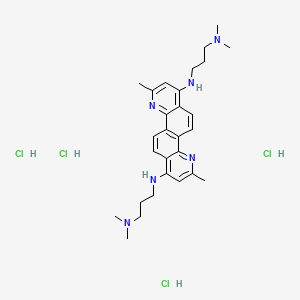

1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6.4ClH/c1-19-17-25(29-13-7-15-33(3)4)23-11-10-22-21(27(23)31-19)9-12-24-26(18-20(2)32-28(22)24)30-14-8-16-34(5)6;;;;/h9-12,17-18H,7-8,13-16H2,1-6H3,(H,29,31)(H,30,32);4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQCVPFHAFZFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC3=C(C2=N1)C=CC4=C(C=C(N=C34)C)NCCCN(C)C)NCCCN(C)C.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42Cl4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149348-10-6 | |

| Record name | FGI-106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1149348106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FGI-106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76TVI971YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

FGI-106: A Technical Guide to its Broad-Spectrum Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FGI-106 is a small molecule diazachrysene derivative that has demonstrated potent, broad-spectrum antiviral activity against a range of enveloped RNA viruses. This technical guide provides an in-depth overview of the core data and methodologies related to this compound's antiviral properties. The compound functions as a viral entry inhibitor, exhibiting a lysosomotropic mechanism of action that disrupts the viral lifecycle at an early stage. This document summarizes the available quantitative data on its efficacy, details relevant experimental protocols, and visualizes its mechanism and experimental workflows.

Quantitative Antiviral Activity and Cytotoxicity

This compound has shown significant inhibitory effects against several clinically important viruses. The following tables summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.

| Virus Family/Genus | Virus | EC50 | Cell Line | Reference |

| Filoviridae | Ebola Virus (EBOV) | 100 nM[1] | Vero E6 | [2] |

| Flaviviridae | Dengue Virus (DENV) | 400-900 nM[1][3] | Not Specified | |

| Hepatitis C Virus (HCV) | 200 nM[1][3] | Not Specified | ||

| Phenuiviridae | Rift Valley Fever Virus (RVFV) | 800 nM[1][3] | Not Specified | |

| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | 150 nM[1][3] | Not Specified |

| Compound | Cell Line | CC50 | Reference |

| This compound | VERO E6 | 10 µM | [2] |

Note: The selectivity index (SI = CC50/EC50) for this compound against Ebola Virus in VERO E6 cells is 100.

In Vivo Efficacy

Preclinical studies in murine models have demonstrated the protective effects of this compound against lethal viral challenges.

Ebola Virus (EBOV)

In a mouse model of Ebola virus infection, this compound conferred significant protection. A single 5 mg/kg dose administered one hour before infection resulted in 100% survival of the treated mice[4]. Prophylactic administration of this compound showed a dose-dependent decrease in mortality[2]. Furthermore, a single treatment administered one day after infection was sufficient to protect animals from a lethal challenge[5].

Rift Valley Fever Virus (RVFV)

In a mouse model of Rift Valley Fever Virus infection, prophylactic treatment with this compound via intraperitoneal injection was sufficient to delay the onset of the disease and enhance survival in the face of an otherwise lethal infection[6][7][8].

Mechanism of Action: Viral Entry Inhibition

This compound and its analogs are classified as cationic amphiphilic drugs. Their mechanism of action is attributed to their lysosomotropic properties[9].

-

Accumulation in Acidic Vesicles: Due to their chemical nature, these compounds readily diffuse across cell membranes in their neutral state. Once inside the acidic environment of late endosomes and lysosomes, their amine groups become protonated[9].

-

Trapping and Disruption: This ionization traps the molecules within these acidic compartments. The accumulation of this compound in late endosomes and lysosomes is believed to interfere with the process of viral entry, which for many enveloped viruses requires trafficking through these organelles for fusion and release of the viral genome into the cytoplasm[9].

Experimental Protocols

While detailed, step-by-step protocols for this compound specific assays are not publicly available, the following sections describe the general methodologies employed in the cited research.

In Vitro Antiviral Activity Assays

This assay is used to quantify the reduction in infectious virus particles produced in the presence of the test compound.

-

Cell Culture and Infection: A suitable host cell line (e.g., Vero E6) is seeded in multi-well plates and allowed to form a confluent monolayer. The cells are then infected with the virus of interest (e.g., Hantaan virus, Andes virus, Crimean-Congo hemorrhagic fever virus, La Crosse virus, or Rift Valley fever virus)[5].

-

Compound Treatment: Following viral adsorption, the inoculum is removed, and cell culture medium containing various concentrations of this compound (or a vehicle control, such as DMSO) is added to the wells[5].

-

Incubation: The plates are incubated for a defined period (e.g., 24 to 48 hours) to allow for viral replication[5].

-

Quantification of Viral Titers: The supernatant from each well is collected, and serial dilutions are performed. The viral titer in the supernatant is then determined using a plaque assay on a fresh monolayer of susceptible cells. The reduction in plaque-forming units (PFU/mL) in the this compound-treated wells compared to the vehicle control indicates the antiviral activity[5].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. csmres.co.uk [csmres.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Second generation of diazachrysenes: Protection of Ebola virus infected mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

FGI-106: A Technical Guide to a Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGI-106 is an investigational small molecule therapeutic notable for its broad-spectrum antiviral activity against a range of enveloped RNA viruses.[1] It has demonstrated significant efficacy in preclinical studies against highly pathogenic viruses, including those from the Filoviridae (Ebola, Marburg), Bunyaviridae (Hantavirus, Rift Valley fever virus, Crimean-Congo hemorrhagic fever virus), and Flaviviridae (dengue virus) families.[1][2][3] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative antiviral data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Viral Entry Inhibition

This compound exerts its antiviral effect by inhibiting the entry of enveloped viruses into host cells.[1] While the precise molecular target has not been definitively elucidated, evidence suggests that this compound likely interferes with a common host cell pathway utilized by these diverse viruses for entry.[3][4] This host-oriented mechanism is a compelling attribute, as it may offer a higher barrier to the development of viral resistance compared to drugs targeting specific viral proteins.

The entry of enveloped viruses is a multi-step process that can be broadly categorized into attachment, endocytosis, and fusion of the viral and host membranes to release the viral genome into the cytoplasm. This compound is believed to disrupt one or more of these critical stages.

In Vitro Antiviral Activity

This compound has demonstrated potent and broad-spectrum inhibition of several hemorrhagic fever viruses in cell-based assays.[3] The following tables summarize the quantitative data from key studies.

| Virus Family | Virus | Cell Line | Assay Type | This compound Concentration (µM) | Viral Titer Reduction (log10 PFU/mL) | Reference |

| Bunyaviridae | Hantaan Virus (HTNV) | Vero E6 | Virus Yield Reduction | 1 | > 3 | [3] |

| Andes Virus (ANDV) | Vero E6 | Virus Yield Reduction | 1 | > 2.5 | [3] | |

| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Vero E6 | Virus Yield Reduction | 1 | > 3 | [3] | |

| La Crosse Virus (LACV) | Vero E6 | Virus Yield Reduction | 1 | ~ 2 | [3] | |

| Rift Valley Fever Virus (RVFV) | Vero E6 | Virus Yield Reduction | 1 | > 3 | [3] | |

| Filoviridae | Ebola Virus (EBOV) | Vero E6 | Virus Yield Reduction | Not specified | Potent Inhibition | [5] |

In Vivo Efficacy

Preclinical evaluation in mouse models has shown that this compound can protect against lethal viral challenges when administered both before (prophylactic) and after (therapeutic) exposure.

| Virus | Mouse Model | This compound Dose | Administration Schedule | Challenge | Outcome | Reference |

| Ebola Virus (EBOV) | BALB/c | 3 mg/kg | Single dose 24h post-infection | Lethal EBOV challenge | 80% survival | [5] |

| Ebola Virus (EBOV) | BALB/c | 3 mg/kg | Single dose 1h pre-infection | Lethal EBOV challenge | 100% survival | [5] |

| Rift Valley Fever Virus (RVFV) | C57Bl/6 | Not specified | Pre-exposure | Lethal RVFV challenge | Delayed onset of infection and enhanced survival | [2][3] |

Experimental Protocols

In Vitro Virus Yield Reduction Assay (Bunyaviridae)

This protocol outlines the general methodology used to assess the in vitro antiviral activity of this compound against various members of the Bunyaviridae family.[3]

Detailed Methodology:

-

Cell Culture: Vero E6 cells were cultured in appropriate media supplemented with fetal bovine serum.

-

Infection: Confluent monolayers of Vero E6 cells were infected with the respective bunyavirus at a specified multiplicity of infection (MOI).

-

Virus Adsorption: The virus was allowed to adsorb to the cells for 1 hour at 37°C.

-

Treatment: After adsorption, the inoculum was removed, and the cells were washed. Media containing either this compound at concentrations of 0.1 µM or 1 µM, or a DMSO vehicle control, was added.

-

Incubation: The infected and treated cells were incubated for a period of 24 to 48 hours, depending on the virus being tested.

-

Sample Collection: At the end of the incubation period, the cell culture supernatants were collected.

-

Viral Titer Quantification: The concentration of infectious virus in the supernatants was determined by a standard plaque assay on Vero E6 cells. The results were expressed as plaque-forming units per milliliter (PFU/mL).

In Vivo Mouse Model of Ebola Virus Infection

The following protocol describes the methodology for evaluating the prophylactic and therapeutic efficacy of this compound in a lethal mouse model of Ebola virus infection.[5]

Detailed Methodology:

-

Animal Model: Female BALB/c mice were used for the study.

-

Virus Challenge: Mice were challenged with a lethal dose of a mouse-adapted strain of Ebola virus via intraperitoneal (IP) injection.

-

Drug Administration:

-

Prophylactic Group: A single dose of this compound (3 mg/kg) was administered via IP injection one hour prior to the virus challenge.

-

Therapeutic Group: A single dose of this compound (3 mg/kg) was administered via IP injection 24 hours after the virus challenge.

-

Control Group: A control group received a vehicle control (e.g., DMSO) on the same schedule.

-

-

Monitoring and Endpoint: The mice were monitored daily for clinical signs of disease and survival for a specified period (e.g., 21 days). The primary endpoint was survival.

Conclusion

This compound is a promising broad-spectrum antiviral candidate with a mechanism of action centered on the inhibition of viral entry. Its demonstrated efficacy against a wide array of high-consequence viral pathogens in preclinical models underscores its potential as a valuable countermeasure for emerging infectious diseases. The host-oriented nature of its presumed target is a particularly attractive feature for mitigating the risk of viral resistance. Further research to precisely identify the molecular target and elucidate the specific step of viral entry that is inhibited will be crucial for the continued development and potential clinical application of this compound and related compounds.

References

FGI-106: A Broad-Spectrum Viral Entry Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

FGI-106 is a small molecule compound identified as a potent, broad-spectrum antiviral agent with significant activity against a range of enveloped RNA viruses.[1] This technical guide provides a comprehensive overview of this compound, focusing on its core function as a viral entry inhibitor. It is intended for researchers, scientists, and drug development professionals seeking detailed information on the compound's mechanism of action, antiviral spectrum, quantitative efficacy, and the experimental methodologies used in its evaluation. The data presented is collated from key peer-reviewed studies to facilitate further research and development efforts.

Introduction to this compound

This compound is a novel compound that has demonstrated both prophylactic and therapeutic potential in preclinical studies against several high-priority viral pathogens.[1] Its broad-spectrum activity encompasses viruses from different families, including Filoviridae (Ebola virus, Marburg virus), Flaviviridae (Dengue virus), Bunyaviridae (Hantaan virus, Rift Valley Fever virus, Crimean-Congo hemorrhagic fever virus, La Crosse virus), and Retroviridae (HIV-1).[1][2][3][4][5][6] The primary mechanism of action for this compound is the inhibition of viral entry into host cells, a critical first step in the viral life cycle.[1][2]

Chemical Properties:

| Property | Value |

| IUPAC Name | N1,N7-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine |

| Molecular Formula | C28H38N6 |

| Molecular Weight | 458.64 g/mol |

| CAS Number | 501081-38-5 (free base) |

Mechanism of Action: Viral Entry Inhibition

This compound acts as a viral entry inhibitor, preventing enveloped RNA viruses from successfully gaining access to the host cell cytoplasm.[1][2] While the precise molecular target of this compound has not been definitively elucidated, its broad-spectrum activity against diverse enveloped viruses suggests that it likely targets a common host-cell pathway or a conserved feature of the viral entry process.[3] Many of the viruses inhibited by this compound utilize receptor-mediated endocytosis to enter cells. This process involves the virus binding to receptors on the cell surface, followed by internalization into endosomes. For viral genetic material to be released into the cytoplasm, the viral envelope must fuse with the endosomal membrane, a step often triggered by the acidic environment of the endosome. It is hypothesized that this compound interferes with one or more stages of this entry pathway.

Quantitative Antiviral Activity

The antiviral potency of this compound has been quantified against a variety of viruses using cell-based assays. The following tables summarize the available data on its efficacy.

Table 1: 50% Effective Concentration (EC50) of this compound against Various Viruses

| Virus | Virus Family | EC50 | Reference |

| Ebola Virus | Filoviridae | 100 nM | [7][8][9] |

| Rift Valley Fever Virus | Bunyaviridae | 800 nM | [7][8][9] |

| Dengue Fever Virus | Flaviviridae | 400-900 nM | [7][8][9] |

| Hepatitis C Virus (HCV) | Flaviviridae | 200 nM | [7][8][9] |

| HIV-1 | Retroviridae | 150 nM | [7][8][9] |

Table 2: Virus Yield Reduction by this compound in Cell-Based Assays

| Virus | Virus Family | This compound Concentration | Virus Titer Reduction (log10 PFU/mL) | Cell Line | Reference |

| Hantaan Virus (HTNV) | Bunyaviridae | 1 µM | > 2.0 | Vero E6 | [3] |

| Andes Virus (ANDV) | Bunyaviridae | 1 µM | > 2.5 | Vero E6 | [3] |

| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Bunyaviridae | 1 µM | ~ 1.5 | SW-13 | [3] |

| La Crosse Virus (LACV) | Bunyaviridae | 1 µM | ~ 2.0 | Vero E6 | [3] |

| Rift Valley Fever Virus (RVFV) | Bunyaviridae | 1 µM | 3.2 | Vero E6 | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Virus Yield Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the production of infectious virus particles in the presence of the compound.

Protocol:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for many of the tested viruses) in 6-well plates and grow to 80-90% confluency.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A vehicle control (e.g., DMSO) should be prepared at the same concentration as in the highest concentration of the test compound.

-

Infection: Aspirate the growth medium from the cells and infect with the virus at a specified multiplicity of infection (MOI) (e.g., 0.1).

-

Compound Addition: After a 1-hour adsorption period, remove the virus inoculum and add the prepared concentrations of this compound or the vehicle control to the respective wells.

-

Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.

-

Virus Titeration: Determine the viral titer in the collected supernatants using a plaque assay.

-

Data Analysis: The reduction in viral titer in the compound-treated wells is calculated relative to the vehicle-treated control.

In Vivo Efficacy in a Mouse Model of Ebola Virus Infection

Animal models are crucial for evaluating the prophylactic and therapeutic potential of antiviral compounds.

Protocol:

-

Animal Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6, with a mouse-adapted strain of Ebola virus (e.g., MA-EBOV).[11][12] All work with live Ebola virus must be conducted in a BSL-4 facility.

-

Challenge: Infect mice with a lethal dose of MA-EBOV via intraperitoneal (i.p.) injection.[11][12]

-

Compound Administration (Therapeutic Model): At a specified time post-infection (e.g., 24 hours), administer this compound via i.p. injection at various dose levels. A control group should receive a vehicle control.

-

Compound Administration (Prophylactic Model): Administer this compound via i.p. injection at various dose levels at a specified time before viral challenge.

-

Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a defined period (e.g., 21 days).

-

Data Analysis: Compare the survival rates and mean time to death between the this compound-treated groups and the control group. Statistical analysis (e.g., log-rank test) should be performed to determine the significance of the observed protection.

-

Viral Load and Histopathology (Optional): At various time points, a subset of animals can be euthanized to collect tissues (e.g., liver, spleen) for viral load determination by plaque assay or qRT-PCR and for histopathological analysis.

Conclusion and Future Directions

This compound is a promising broad-spectrum antiviral compound that functions by inhibiting the entry of a wide array of enveloped RNA viruses. Its efficacy has been demonstrated in both in vitro and in vivo models. The host-oriented nature of its likely target presents a higher barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.

Future research should focus on:

-

Elucidating the precise molecular target and mechanism of action: Identifying the specific host factor(s) that this compound interacts with will be critical for understanding its function and for optimizing its activity.

-

Comprehensive preclinical development: Further studies are needed to evaluate the pharmacokinetics, pharmacodynamics, and toxicology of this compound in more detail.

-

Evaluation against a wider range of emerging viruses: Given its broad-spectrum nature, this compound should be tested against other emerging and re-emerging enveloped RNA viruses.

The development of this compound and similar host-targeted antivirals represents a critical strategy in the preparedness for future viral outbreaks.

References

- 1. This compound [medbox.iiab.me]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. dovepress.com [dovepress.com]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. This compound | TargetMol [targetmol.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Viral entry - Wikipedia [en.wikipedia.org]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. A mouse model for evaluation of prophylaxis and therapy of Ebola hemorrhagic fever - PubMed [pubmed.ncbi.nlm.nih.gov]

FGI-106: A Broad-Spectrum Antiviral Agent for Ebola Virus Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

GAITHERSBURG, MD – FGI-106, a diazachrysene derivative, has emerged as a small molecule with significant potential in the fight against Ebola virus (EBOV) and other hemorrhagic fevers. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and hypothesized mechanisms of action of this compound, tailored for professionals in the field of virology and drug development.

Core Efficacy Data of this compound Against Ebola Virus

This compound has demonstrated potent antiviral activity against the Ebola virus in both laboratory and animal studies. Its efficacy is highlighted by its ability to protect against the lethal effects of the virus.

In Vitro Efficacy

Cell-based assays have been instrumental in quantifying the direct antiviral activity of this compound against the Ebola virus. These studies, primarily conducted in Vero E6 cells, a lineage of kidney epithelial cells from an African green monkey, have established the compound's potency at the cellular level.

| Parameter | Cell Line | Value | Reference |

| EC50 | Vero E6 | 100 nM | [1] |

| EC90 | Vero E6 | 0.6 µM | [2] |

| CC50 | Vero E6 | 10 µM | [2] |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. EC90 (90% effective concentration): The concentration of a drug that is required for 90% of the maximum effect. CC50 (Half-maximal cytotoxic concentration): The concentration of a test compound that induces death in 50% of cells.

In Vivo Efficacy in Murine Models

Preclinical evaluation in mouse models of Ebola virus infection has provided compelling evidence of this compound's protective capabilities. These studies have demonstrated significant survival benefits in mice challenged with a lethal dose of the virus, underscoring the compound's potential as both a prophylactic and a therapeutic agent.[3]

| Mouse Strain | Dosing Regimen | Challenge | Survival Rate | Reference |

| C57BL/6 or BALB/c | 5 mg/kg (single dose), 1 hour pre-infection | Lethal EBOV | 100% | [4] |

| Not Specified | 5 mg/kg at 1, 3, and 5 days post-infection | Lethal EBOV | 100% | |

| C57BL/6 or BALB/c | 0.1 - 5 mg/kg (treatments on days 2 and 5) | Zaire EBOV | Dose-dependent reduction in mortality | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound's anti-Ebola virus activity.

In Vitro Antiviral Assay

The in vitro efficacy of this compound was primarily determined using a GFP-EBOV-based high-throughput screening assay.[2]

Objective: To determine the concentration at which this compound inhibits Ebola virus replication in a cell culture system.

Materials:

-

Vero E6 cells

-

Ebola virus expressing Green Fluorescent Protein (GFP-EBOV)

-

This compound compound

-

Cell culture medium and supplements

-

Microplates (96-well or 384-well)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed Vero E6 cells into microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Add the diluted this compound to the cells, followed by the addition of GFP-EBOV at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period that allows for viral replication and GFP expression (typically 48-72 hours).

-

Data Acquisition: Measure the GFP signal using a fluorescence microscope or a plate reader.

-

Analysis: Calculate the percentage of viral inhibition at each concentration of this compound relative to untreated, infected controls. Determine the EC50 and EC90 values from the dose-response curve.

Cytotoxicity Assay: To assess the toxicity of this compound, a parallel assay is conducted without the virus. Cell viability is measured using standard methods, such as the MTT or CellTiter-Glo assay, to determine the CC50 value.

In Vivo Mouse Model of Ebola Virus Infection

The in vivo efficacy of this compound was evaluated in established mouse models of Ebola virus disease.

Objective: To assess the ability of this compound to protect mice from a lethal Ebola virus challenge.

Materials:

-

C57BL/6 or BALB/c mice

-

Mouse-adapted Ebola virus strain

-

This compound compound

-

Vehicle for compound administration (e.g., saline, DMSO)

-

Biosafety Level 4 (BSL-4) containment facility

Procedure:

-

Acclimatization: Acclimate mice to the BSL-4 facility for a specified period.

-

Compound Administration: Administer this compound to the treatment group via a specified route (e.g., intraperitoneal injection) at the desired dose and time relative to infection (prophylactic or therapeutic). The control group receives the vehicle.

-

Viral Challenge: Infect all mice with a lethal dose of mouse-adapted Ebola virus.

-

Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a predetermined period (typically 21-28 days).

-

Data Analysis: Record survival data and plot Kaplan-Meier survival curves. Analyze for statistically significant differences in survival between the treated and control groups.

Hypothesized Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound exerts its broad-spectrum antiviral activity, including against the Ebola virus, is not yet fully elucidated. However, its efficacy against a wide range of enveloped RNA viruses suggests that it may target a common host-cell pathway essential for viral replication rather than a specific viral component.[3] This host-oriented mechanism is a promising strategy for developing antivirals that are less prone to the development of viral resistance.

One of the leading hypotheses is that this compound acts as a viral entry inhibitor. The process of Ebola virus entry into a host cell is a complex, multi-step process that offers several potential targets for therapeutic intervention.

References

Investigating the Host Pathway Targeted by Fgi-106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgi-106 is a promising broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of enveloped RNA viruses, including several high-priority pathogens. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its interaction with a critical host pathway. Evidence strongly suggests that this compound exerts its antiviral effects by targeting the host protein Tumor Susceptibility Gene 101 (TSG101), a key component of the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway. By inhibiting TSG101, this compound effectively disrupts the late stages of the viral life cycle, specifically the budding and release of new virions from the infected host cell. This guide summarizes the quantitative antiviral activity of this compound, provides detailed experimental protocols for its evaluation, and presents visual diagrams of the targeted signaling pathway and experimental workflows.

Introduction

The emergence and re-emergence of pathogenic enveloped RNA viruses, such as Ebola, Lassa, and Rift Valley fever viruses, pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral therapeutics that can be rapidly deployed against these and other viral threats is a critical priority. Host-targeted antivirals represent a promising strategy in this endeavor, as they are less susceptible to the development of viral resistance compared to drugs that target viral-encoded proteins.

This compound is a small molecule inhibitor that has shown potent antiviral activity against a diverse array of enveloped RNA viruses.[1][2] Its broad efficacy suggests the targeting of a conserved host cellular pathway that is exploited by these viruses for their replication and propagation. This guide focuses on the compelling evidence pointing to the ESCRT pathway, and specifically the TSG101 protein, as the primary host target of this compound.

Proposed Mechanism of Action: Targeting the ESCRT Pathway via TSG101 Inhibition

Many enveloped viruses hijack the cellular ESCRT pathway to facilitate their budding and release from infected cells. The ESCRT machinery is a complex set of protein complexes (ESCRT-0, -I, -II, and -III) that are essential for various cellular processes involving membrane remodeling, including the formation of multivesicular bodies (MVBs).

The viral late-domain (L-domain) motifs, present in viral structural proteins, are crucial for recruiting the ESCRT machinery to the site of viral budding. One of the most well-characterized L-domain interactions involves the PTAP/PSAP motif, which directly binds to the UEV (ubiquitin E2 variant) domain of TSG101, a central component of the ESCRT-I complex. This interaction initiates the assembly of the ESCRT machinery at the budding site, ultimately leading to membrane scission and the release of progeny virions.

This compound is believed to function by disrupting the interaction between viral L-domain motifs and TSG101. By inhibiting this critical step, this compound prevents the recruitment of the ESCRT machinery, leading to an arrest of viral budding and a significant reduction in the release of infectious viral particles. This proposed mechanism is consistent with the broad-spectrum activity of this compound, as numerous enveloped viruses from different families rely on the TSG101-mediated ESCRT pathway for their egress.

Quantitative Data: Antiviral Activity of this compound

The antiviral efficacy of this compound has been evaluated against a variety of enveloped RNA viruses. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from in vitro studies. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Filoviridae | Ebola Virus (Zaire) | Vero E6 | ~0.1 | >10 | >100 | Aman et al., 2009[1] |

| Bunyaviridae | Rift Valley Fever Virus | Vero E6 | ~0.8 | >10 | >12.5 | Aman et al., 2009[1] |

| Bunyaviridae | Hantaan Virus | Vero E6 | ~1.0 | >25 | >25 | Smith et al., 2010[3] |

| Bunyaviridae | Andes Virus | Vero E6 | ~1.0 | >25 | >25 | Smith et al., 2010[3] |

| Bunyaviridae | Crimean-Congo Hemorrhagic Fever Virus | Vero E6 | ~1.0 | >25 | >25 | Smith et al., 2010[3] |

| Bunyaviridae | La Crosse Virus | Vero E6 | ~1.0 | >25 | >25 | Smith et al., 2010[3] |

| Flaviviridae | Dengue Virus | Huh-7 | ~0.4-0.9 | >10 | >11-25 | Aman et al., 2009[1] |

| Retroviridae | HIV-1 | MT-2 | ~0.15 | >10 | >66 | Aman et al., 2009[1] |

| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | ~0.2 | >10 | >50 | Aman et al., 2009[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity and cytotoxicity of this compound.

Antiviral Assay: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

6-well tissue culture plates

-

Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Virus stock of known titer

-

Agarose overlay (e.g., 0.5% agarose in 2X MEM)

-

Neutral red solution (0.01%)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed 6-well plates with Vero E6 cells to form a confluent monolayer.

-

Prepare serial dilutions of this compound in MEM.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that yields approximately 100 plaques per well.

-

After a 1-hour adsorption period at 37°C, remove the viral inoculum.

-

Add the this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Overlay the cells with the agarose overlay medium containing the corresponding concentrations of this compound.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days, depending on the virus).

-

Fix the cells with 10% formalin and stain with neutral red to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

References

Methodological & Application

Application Notes and Protocols for FGI-106 Cell-Based Assay for Ebola Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGI-106 is a small molecule compound demonstrating broad-spectrum antiviral activity against a range of enveloped RNA viruses, including the highly pathogenic Ebola virus (EBOV).[1][2] Evidence from both in vitro cell-based assays and in vivo animal models suggests that this compound is a potent inhibitor of EBOV infection.[1] While the precise mechanism of action is not yet fully elucidated, it is hypothesized that this compound targets a host cellular pathway essential for viral entry, given its wide range of activity against multiple virus families.[1][3] These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and similar antiviral compounds against Ebola virus, along with a summary of available efficacy data and a putative mechanism of action.

Principle of the Assay

This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on Ebola virus infection. The assay utilizes a recombinant Ebola virus expressing a reporter gene, such as Green Fluorescent Protein (EBOV-GFP), which allows for the quantification of infected cells via fluorescence microscopy or flow cytometry. Alternatively, a plaque reduction neutralization test (PRNT) can be employed to determine the reduction in viral plaques in the presence of the compound. The half-maximal effective concentration (EC50) of this compound, which is the concentration required to inhibit 50% of the viral infection, can be determined from the dose-response curve.

Data Presentation

In Vitro Efficacy of FGI-103 (A closely related compound)

| Compound | Virus | Assay Type | Cell Line | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| FGI-103 | EBOV-GFP | Reporter Gene Assay | Vero E6 | 100 | >10,000 nM (estimated) | >100 | [4] |

In Vivo Efficacy of this compound in a Mouse Model

| Compound | Virus | Animal Model | Dosage | Administration Route | Efficacy | Reference |

| This compound | Ebola Virus | BALB/c mice | 5 mg/kg | Intraperitoneal | 100% survival | [4] |

Experimental Protocols

EBOV-GFP Reporter Gene Assay

This protocol is adapted from standard procedures for testing antiviral compounds against reporter-expressing viruses.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Recombinant Ebola virus expressing GFP (EBOV-GFP)

-

This compound compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well black, clear-bottom tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Fluorescence microscope or plate reader

-

Biosafety Level 4 (BSL-4) facility and appropriate personal protective equipment (PPE)

Procedure:

-

Cell Plating:

-

Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 2 x 10^4 Vero E6 cells per well in a 96-well black, clear-bottom plate and incubate for 24 hours to allow for cell adherence.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of this compound in DMEM to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a DMSO-only control.

-

Remove the culture medium from the 96-well plate and add 100 µL of the diluted this compound to the respective wells. Incubate for 1 hour at 37°C.

-

-

Virus Infection:

-

Dilute the EBOV-GFP stock in DMEM to achieve a multiplicity of infection (MOI) of 0.1.

-

Add 10 µL of the diluted virus to each well containing the cells and compound.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Infection:

-

After 48 hours, quantify the GFP-positive cells using a fluorescence microscope or a fluorescence plate reader.

-

To determine the percentage of inhibition, normalize the fluorescence signal from the compound-treated wells to the signal from the DMSO-treated (virus-only) wells.

-

-

Cytotoxicity Assay:

-

In a separate 96-well plate with Vero E6 cells, add the same serial dilutions of this compound without the virus.

-

After 48 hours of incubation, assess cell viability using a suitable reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

-

Calculate the 50% cytotoxic concentration (CC50).

-

-

Data Analysis:

-

Plot the percentage of viral inhibition against the log of the this compound concentration.

-

Use a non-linear regression analysis to determine the EC50 value.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

-

Plaque Reduction Neutralization Test (PRNT)

Materials:

-

Vero E6 cells

-

Wild-type Ebola virus

-

This compound compound

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

6-well tissue culture plates

-

Agarose or methylcellulose overlay

-

Crystal violet solution

-

Formalin (for fixation)

-

BSL-4 facility and appropriate PPE

Procedure:

-

Cell Plating:

-

Seed 5 x 10^5 Vero E6 cells per well in 6-well plates and incubate for 24 hours to form a confluent monolayer.

-

-

Compound-Virus Incubation:

-

Prepare serial dilutions of this compound in DMEM.

-

Mix each dilution of this compound with a known amount of Ebola virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

-

-

Infection of Cells:

-

Remove the culture medium from the 6-well plates and inoculate the cell monolayers with the virus-compound mixtures.

-

Incubate for 1 hour at 37°C to allow for virus adsorption.

-

-

Overlay and Incubation:

-

After the adsorption period, remove the inoculum and overlay the cells with DMEM containing 2% FBS and 0.5% agarose or methylcellulose.

-

Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator until visible plaques are formed.

-

-

Plaque Visualization and Counting:

-

Fix the cells with 10% formalin for at least 1 hour.

-

Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 10-15 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.

-

Determine the concentration of this compound that results in a 50% reduction in the number of plaques (PRNT50).

-

Visualizations

Signaling Pathway of Ebola Virus Entry and Putative Inhibition by this compound

Caption: Putative mechanism of this compound action on the Ebola virus entry pathway.

Experimental Workflow for this compound EBOV-GFP Assay

Caption: Workflow for the this compound EBOV-GFP cell-based assay.

Discussion

The provided protocols offer robust methods for evaluating the anti-Ebola virus activity of this compound and other small molecule inhibitors. The EBOV-GFP reporter assay is particularly suited for high-throughput screening, providing a quantitative readout of viral infection with reduced handling of infectious virus compared to traditional methods. The PRNT remains the gold standard for assessing the neutralizing activity of compounds and antibodies.

The broad-spectrum nature of this compound's antiviral activity strongly suggests that it targets a host-cell factor or pathway that is conserved and utilized by a variety of viruses for replication.[3] The Ebola virus entry pathway is a complex process involving multiple host factors, including attachment factors, components of the macropinocytosis machinery, endosomal proteases, and the intracellular receptor NPC1.[5][6][7][8][9] It is plausible that this compound interferes with one or more of these steps, thereby preventing the viral genome from reaching the cytoplasm and initiating replication. Further research is required to pinpoint the exact molecular target of this compound, which will be crucial for its further development as a potential therapeutic for Ebola virus disease and other viral hemorrhagic fevers.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a broad-spectrum antiviral with activity against Ebola virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. csmres.co.uk [csmres.co.uk]

- 4. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. The lifecycle of the Ebola virus in host cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FGI-106 in Plaque Reduction Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing FGI-106, a broad-spectrum antiviral compound, in a plaque reduction assay to determine its efficacy against various enveloped RNA viruses. The information provided is intended to guide researchers in setting up and executing experiments to evaluate the antiviral activity of this compound and similar compounds.

Introduction

This compound is a small molecule inhibitor that has demonstrated potent antiviral activity against a wide range of enveloped RNA viruses, including but not limited to, members of the Filoviridae (e.g., Ebola virus), Flaviviridae (e.g., Dengue virus), and Bunyaviridae (e.g., Hantavirus, Rift Valley Fever virus) families.[1][2][3] Its primary mechanism of action is the inhibition of viral entry into host cells.[1][4][5] The plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and is a reliable method for assessing the efficacy of antiviral compounds.[6][7][8][9] This assay measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of an antiviral agent.

Data Presentation

The antiviral activity of this compound has been quantified against several viruses using plaque reduction assays. The following table summarizes the effective concentrations (EC50) and the observed reduction in viral titers at specific concentrations.

| Virus | Cell Line | This compound Concentration (µM) | Viral Titer Reduction (log10 PFU/mL) | EC50 (µM) | Reference |

| Hantaan virus (HTNV) | Vero E6 | 1 | ≥ 1 | Not explicitly stated | [10] |

| Andes virus (ANDV) | Vero E6 | 1 | ≥ 1 | Not explicitly stated | [10] |

| Rift Valley Fever virus (RVFV) | Vero E6 | 1 | 3.2 | Not explicitly stated | [10] |

| Ebola virus (EBOV) | Vero E6 | Not explicitly stated | Not explicitly stated | ~0.02 (as FGI-104) | [11] |

| Dengue virus (DENV) | Not specified | Not explicitly stated | Not explicitly stated | Not specified | [1] |

Note: PFU/mL stands for Plaque Forming Units per milliliter. The EC50 is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

This section provides a detailed methodology for performing a plaque reduction assay with this compound. The protocol is generalized for enveloped RNA viruses known to be susceptible to this compound and utilizes Vero E6 cells, a commonly used cell line for viral propagation and plaque assays.[12][13][14]

Materials

-

Cell Line: Vero E6 cells (ATCC CRL-1586)

-

Viruses: High-titer stocks of enveloped RNA viruses (e.g., Dengue virus, Rift Valley Fever virus, Hantavirus).

-

Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Media and Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) (Growth Medium).

-

DMEM with 2% FBS (Infection Medium).

-

Overlay Medium: 1:1 mixture of 2x MEM (Minimum Essential Medium) and 1.2% Avicel or 0.6% Agarose.

-

Phosphate Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).

-

Formalin (10% in PBS) for cell fixation.

-

-

Equipment:

-

6-well or 24-well cell culture plates.

-

Humidified incubator at 37°C with 5% CO2.

-

Biosafety cabinet (appropriate for the biosafety level of the virus).

-

Microscope.

-

Pipettes and sterile tips.

-

Protocol Steps

-

Cell Seeding:

-

One day prior to infection, seed Vero E6 cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare serial dilutions of the this compound stock solution in Infection Medium to achieve the desired final concentrations for the assay. A common concentration range to test is 0.01 µM to 10 µM.

-

Include a "no-drug" control (vehicle control, e.g., DMSO at the same concentration as in the drug dilutions).

-

-

Virus Dilution and Infection:

-

On the day of the experiment, prepare serial dilutions of the virus stock in Infection Medium to obtain a concentration that will yield a countable number of plaques (typically 50-100 plaques per well).

-

Aspirate the Growth Medium from the confluent cell monolayers.

-

Wash the monolayers once with PBS.

-

In separate tubes, mix an equal volume of the diluted virus with each this compound dilution (and the vehicle control).

-

Incubate this virus-drug mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Add the virus-drug mixture to the corresponding wells of the cell culture plate.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

-

-

Overlay Application:

-

After the adsorption period, carefully aspirate the inoculum from each well.

-

Gently add 2 mL (for a 6-well plate) or 1 mL (for a 24-well plate) of the prepared Overlay Medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

Allow the overlay to solidify at room temperature in the biosafety cabinet.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque development. This can range from 3 to 7 days, depending on the virus.

-

-

Plaque Visualization and Counting:

-

After the incubation period, fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.

-

Carefully remove the overlay.

-

Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control using the following formula:

-

% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100

-

-

Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for Plaque Reduction Assay with this compound.

This compound Mechanism of Action: Inhibition of Viral Entry

Caption: this compound inhibits the entry of enveloped viruses into host cells.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. dovepress.com [dovepress.com]

- 3. Exploring the druggability of the UEV domain of human TSG101 in search for broad-spectrum antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting viral entry as a strategy for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virus Propagation and Plaque Assay for Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Quantification of Dengue Virus infectivity in cell lines [bio-protocol.org]

- 9. An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]

- 11. FGI-104: a broad-spectrum small molecule inhibitor of viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Ebola Virus Isolation Using Huh-7 Cells has Methodological Advantages and Similar Sensitivity to Isolation Using Other Cell Types and Suckling BALB/c Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

FGI-106 Application Notes and Protocols for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGI-106 is a small molecule antiviral compound that has demonstrated broad-spectrum activity against a range of enveloped RNA viruses. It has shown particular promise in in vivo models of viral hemorrhagic fevers, including those caused by Ebola virus (EBOV) and Rift Valley Fever virus (RVFV).[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, based on published research. This compound is understood to function as a viral entry inhibitor, suggesting it interferes with a common pathway utilized by various viruses to enter host cells.[1][3]

Data Presentation

The following tables summarize the quantitative data from key in vivo studies of this compound in mouse models.

Table 1: this compound Dosage Regimens in In Vivo Mouse Models

| Virus Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Outcome |

| Ebola Virus (EBOV) | Not Specified | 5 mg/kg | Intraperitoneal (IP) | 1, 3, and 5 days post-infection | 100% protection |

| Rift Valley Fever Virus (RVFV) | BALB/c | 5 mg/kg | Intraperitoneal (IP) | Every other day for 10 days (starting 2 hours before infection) | Delayed disease onset and increased survival |

Experimental Protocols

Protocol 1: Therapeutic Efficacy of this compound in a Mouse Model of Ebola Virus Disease

This protocol is based on a study demonstrating the therapeutic efficacy of this compound against Ebola virus in mice.[1]

1. Materials:

-

This compound compound

-

Vehicle (e.g., Dimethyl sulfoxide (DMSO) and Phosphate-buffered saline (PBS))

-

Mouse-adapted Ebola virus (ma-EBOV)

-

6-8 week old mice (strain as appropriate for the EBOV model, e.g., BALB/c)[4]

-

Sterile syringes and needles (25-27 gauge)

-

Appropriate personal protective equipment (PPE) and biosafety level 4 (BSL-4) containment facility

2. Procedure:

-

Animal Acclimatization: House mice in a BSL-4 facility for a minimum of 72 hours prior to the start of the experiment to allow for acclimatization.

-

This compound Preparation: Dissolve this compound in a suitable vehicle to achieve the desired concentration for a 5 mg/kg dosage. A common vehicle is a solution of DMSO and PBS. The final concentration of DMSO should be minimized to avoid toxicity.

-

Virus Challenge: Infect mice with a lethal dose of ma-EBOV via the desired route (e.g., intraperitoneal injection).

-

This compound Administration:

-

One day post-infection (dpi), administer the first dose of this compound (5 mg/kg) via intraperitoneal (IP) injection.

-

Administer two subsequent identical doses on day 3 and day 5 post-infection.

-

-

Monitoring:

-

Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy, and signs of hemorrhage).

-

Record survival data for the duration of the study (typically 21-28 days).

-

-

Data Analysis: Analyze survival curves using the Kaplan-Meier method and compare between the this compound treated group and a vehicle-treated control group.

Protocol 2: Prophylactic and Therapeutic Efficacy of this compound in a Mouse Model of Rift Valley Fever

This protocol is based on a study evaluating the prophylactic and therapeutic potential of this compound against Rift Valley Fever virus.

1. Materials:

-

This compound compound

-

Vehicle (e.g., DMSO and PBS)

-

Rift Valley Fever virus (RVFV)

-

6-8 week old BALB/c mice

-

Sterile syringes and needles (25-27 gauge)

-

Appropriate PPE and biosafety level 3 (BSL-3) containment facility

2. Procedure:

-

Animal Acclimatization: House mice in a BSL-3 facility for at least 72 hours prior to the experiment.

-

This compound Preparation: Prepare the this compound solution in a suitable vehicle for a 5 mg/kg dosage.

-

This compound Administration (Prophylactic):

-

Administer the first dose of this compound (5 mg/kg) via IP injection 2 hours prior to virus challenge.

-

Continue to administer this compound every other day for a total of 10 days.

-

-

Virus Challenge: Infect mice with a lethal dose of RVFV via the desired route (e.g., subcutaneous or intraperitoneal injection).

-

Monitoring:

-

Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, neurological signs).

-

Record survival data for the duration of the study.

-

-

Data Analysis: Compare the survival curves and mean time to death between the this compound treated group and a vehicle-treated control group.

Visualizations

Signaling Pathway Diagram

Caption: this compound Mechanism of Action as a Viral Entry Inhibitor.

Experimental Workflow Diagram

References

Application Notes and Protocols for Intraperitoneal Injection of Fgi-106 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of Fgi-106, a broad-spectrum antiviral agent, in mouse models of viral diseases.

Introduction

This compound is a small molecule inhibitor with potent antiviral activity against a wide range of enveloped RNA viruses, including filoviruses (such as Ebola), bunyaviruses (like Rift Valley fever virus), and flaviviruses.[1] Its primary mechanism of action is the inhibition of viral entry into host cells, a critical first step in the viral lifecycle.[1] Studies have demonstrated the efficacy of this compound in in vivo mouse models when administered via intraperitoneal injection, showing both prophylactic and therapeutic potential in protecting against lethal viral challenges.[2][3]

Mechanism of Action

This compound is characterized as a viral entry inhibitor.[1] While the precise molecular target has not been fully elucidated, it is believed to interfere with the fusion of the viral envelope with the host cell membrane. This action prevents the release of the viral genome into the cytoplasm, thereby halting the replication process. The broad-spectrum nature of this compound suggests that it may target a conserved component or process in the entry mechanism of various enveloped viruses.

Below is a diagram illustrating the general mechanism of enveloped virus entry and the proposed site of action for this compound.

Caption: Proposed mechanism of this compound as a viral entry inhibitor.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and formulation parameters for this compound administered via intraperitoneal injection in mice.

Table 1: In Vivo Efficacy of this compound against Zaire Ebola Virus (EBOV) in Mice

| Dosage (mg/kg) | Treatment Schedule | Mouse Strain | Outcome |

| 0.1 - 5 | IP injections on days 2 and 5 post-infection | C57BL/6 or BALB/c | Dose-dependent decrease in mortality[4] |

Table 2: Recommended Formulation for this compound Tetrahydrochloride

| Component | Concentration/Ratio | Purpose |

| This compound tetrahydrochloride | Target concentration (e.g., 0.67 mg/mL) | Active Pharmaceutical Ingredient |

| DMSO | 10% of final volume | Initial solvent |

| PEG300 | 40% of final volume | Vehicle |

| Tween-80 | 5% of final volume | Surfactant/Solubilizer |

| Saline | 45% of final volume | Diluent |

This formulation yields a clear solution. The components should be mixed in the order listed.[4]

Experimental Protocols

Preparation of this compound Formulation for Injection

This protocol describes the preparation of a 1 mL working solution of this compound tetrahydrochloride.

Materials:

-

This compound tetrahydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Prepare a stock solution of this compound tetrahydrochloride in DMSO (e.g., 6.7 mg/mL).

-

In a sterile microcentrifuge tube, add 100 µL of the this compound/DMSO stock solution.

-

Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Vortex the solution gently to ensure it is well-mixed and clear.

-

Protect the solution from light and store at -20°C for up to one month or -80°C for up to six months.[4]

Intraperitoneal Injection Protocol in Mice

This protocol outlines the standard procedure for administering this compound to mice via intraperitoneal injection.

Materials:

-

Prepared this compound formulation

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)[5]

-

70% ethanol wipes

-

Appropriate personal protective equipment (PPE)

-

Mouse restraint device (optional)

Procedure:

-

Animal Restraint:

-

Grasp the mouse by the scruff of the neck using the thumb and forefinger of your non-dominant hand.

-

Secure the tail with your pinky finger of the same hand to immobilize the lower body.

-

Gently tilt the mouse to expose the abdomen, with the head pointing slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.

-

-

Injection Site Identification:

-

Locate the animal's lower right abdominal quadrant. This site is preferred to avoid puncturing the cecum, which is typically located on the left side, and the urinary bladder in the midline.

-

-

Injection:

-

Clean the injection site with a 70% ethanol wipe.

-

Using a new sterile syringe and needle for each animal, insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate by pulling back the plunger slightly to ensure no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is observed, discard the syringe and prepare a new one.

-

Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg of body weight.[5]

-

Withdraw the needle smoothly.

-

-

Post-Injection Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.

-

Below is a workflow diagram for the intraperitoneal injection procedure.

Caption: Experimental workflow for intraperitoneal injection in mice.

References

Application Notes and Protocols: FGI-106 Solubility and Use in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

FGI-106 is a small molecule compound identified as a potent broad-spectrum antiviral agent.[1][2][3] It has demonstrated significant inhibitory activity against a range of enveloped RNA viruses, including lethal hemorrhagic fever pathogens like Ebola virus, Rift Valley fever virus, and Dengue fever virus.[1][2] this compound is of particular interest to the research community for its potential in both prophylactic and therapeutic settings, acting as a viral entry inhibitor.[1][4] These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) for in vitro studies, along with protocols for its preparation and application in cell culture-based antiviral assays.

Quantitative Data Summary

Solubility of this compound

This compound is readily soluble in DMSO, which is the recommended solvent for preparing stock solutions for cell culture experiments.

| Compound | Solvent | Reported Concentration | Molar Mass | Notes |

| This compound | DMSO | 10 mM | 470.65 g/mol | Commercially available as a pre-dissolved solution[5][6] |

| This compound | DMSO | ≥ 6.7 mg/mL | 470.65 g/mol | Used for preparing further dilutions for in vivo studies[7] |

Reported Antiviral Activity (EC50)

The following table summarizes the effective concentrations (EC50) of this compound against various viruses in cell-based assays.

| Virus | EC50 | Cell Line | Reference |

| Ebola Virus (EBOV) | 100 nM | Vero E6 | [6] |

| Rift Valley Fever Virus (RVFV) | 800 nM | Vero E6 | [6] |

| Dengue Virus (DENV) | 400-900 nM | Huh-7 | [6] |

| Hepatitis C Virus (HCV) | 200 nM | Huh-7 | [6] |

| Human Immunodeficiency Virus (HIV-1) | 150 nM | TZM-bl | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound powder in DMSO.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.471 mg of this compound (Molar Mass = 470.65 g/mol ).

-

Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder.

-

Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] When stored at -80°C, it is recommended to use it within 6 months.[7]

Caption: Workflow for preparing a 10 mM this compound DMSO stock solution.

Protocol 2: General Antiviral Assay using this compound

This protocol provides a general workflow for evaluating the antiviral activity of this compound in a cell culture model. This should be adapted based on the specific virus and host cell line.

Materials:

-

Appropriate host cell line (e.g., Vero E6, Huh-7)

-

Complete cell culture medium

-

This compound DMSO stock solution (10 mM)

-

Virus stock of known titer

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Reagents for assessing viral activity (e.g., crystal violet for CPE, antibodies for immunofluorescence, or reagents for RT-qPCR)

Procedure:

-

Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Prepare Drug Dilutions: On the day of the experiment, thaw the this compound stock solution and prepare a series of dilutions in cell culture medium. The final DMSO concentration in the medium should be kept constant across all wells (typically ≤ 0.5%) to avoid solvent toxicity. Include a "vehicle control" with DMSO only.

-

Pre-treatment (Optional but Recommended): Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours before infection.

-

Infection: Add the virus to each well at a predetermined multiplicity of infection (MOI). Include "no virus" control wells.

-

Incubation: Incubate the plates for a period suitable for the virus replication cycle (e.g., 24-72 hours).

-

Assessment of Antiviral Activity: Evaluate the inhibitory effect of this compound. Common methods include:

-

Cytopathic Effect (CPE) Reduction Assay: Visually score the wells for virus-induced cell death or stain with crystal violet to quantify cell viability.

-

Virus Yield Reduction Assay: Collect the supernatant and titer the amount of infectious virus produced using a plaque assay or TCID50 assay.

-

Quantitative PCR (RT-qPCR): Measure the amount of viral RNA in the supernatant or cell lysate.

-

Immunofluorescence: Stain for viral antigens within the cells.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the drug concentration.

Caption: General experimental workflow for an this compound antiviral assay.

Mechanism of Action and Signaling

This compound functions as a broad-spectrum viral entry inhibitor.[4] While the precise molecular target has not been fully elucidated, it is hypothesized that this compound interferes with a common host-cell pathway that is utilized by multiple, diverse viruses for entry.[1][2] This mechanism blocks the virus from successfully delivering its genetic material into the host cell, thereby preventing the initiation of replication.

Caption: Proposed mechanism of this compound as a viral entry inhibitor.

References

Application Notes and Protocols for FGI-106 Cytotoxicity Assay in Vero E6 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGI-106 is a small molecule with demonstrated broad-spectrum antiviral activity against a range of enveloped RNA viruses, including filoviruses (such as Ebola), bunyaviruses, and flaviviruses.[1][2][3][4][5] Its primary mechanism of action is the inhibition of viral entry into host cells.[1] As with any potential therapeutic agent, evaluating its safety profile, including cytotoxicity, is a critical step in the drug development process. Vero E6 cells, a lineage of kidney epithelial cells from the African green monkey, are a widely used and accepted model for virology research and cytotoxicity studies due to their susceptibility to a wide range of viruses.[6][7][8] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in Vero E6 cells using a standard MTT assay.

Mechanism of Action: Viral Entry Inhibition

This compound is understood to interfere with the initial stages of the viral life cycle by blocking the entry of the virus into the host cell. This mechanism is advantageous as it can be effective against a broad array of viruses that share common entry pathways. The precise molecular target of this compound is not fully elucidated but is believed to involve host cell factors that are essential for viral entry.

Caption: General mechanism of a viral entry inhibitor like this compound.

Cytotoxicity Data

The half-maximal cytotoxic concentration (CC50) is a key metric for determining the concentration of a compound that causes the death of 50% of viable cells. This value is essential for calculating the selectivity index (SI = CC50/EC50), which is a measure of a drug's therapeutic window. Researchers should determine the CC50 of this compound in Vero E6 cells experimentally. The following table is a template for presenting such data.

| Compound | Cell Line | Assay | Incubation Time (hours) | CC50 (µM) | Reference |

| This compound | Vero E6 | MTT | 48 | User Data | User Study |

| This compound | Vero E6 | LDH | 48 | User Data | User Study |

Note: Users should replace "User Data" and "User Study" with their experimentally determined values and corresponding citations.

Experimental Protocols

This section provides a detailed protocol for determining the cytotoxicity of this compound in Vero E6 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.

MTT Cytotoxicity Assay Protocol

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Include a "cells only" control (no compound) and a "vehicle" control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.